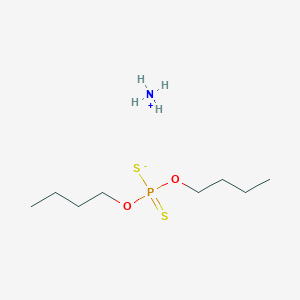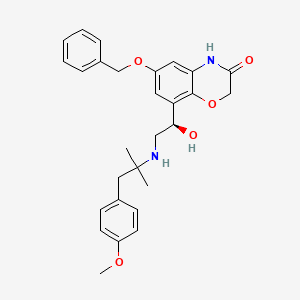
o-Cresyl m-Cresyl p-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Cresyl m-Cresyl p-Cresyl Phosphate is a chemical compound with the molecular formula C21H21O4P and a molecular weight of 368.36 g/mol. It is an isomer of Tricresyl phosphate, which is commonly used as an anti-wear additive in aircraft turbine engine oil. This compound is known for its unique properties and applications in various fields.
Preparation Methods
The synthesis of o-Cresyl m-Cresyl p-Cresyl Phosphate typically involves the esterification of cresols (o-cresol, m-cresol, and p-cresol) with phosphoric acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
o-Cresyl m-Cresyl p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Reduction reactions can convert it into different phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the cresyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
o-Cresyl m-Cresyl p-Cresyl Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used as an additive in lubricants and hydraulic fluids to enhance their performance and longevity.
Mechanism of Action
The mechanism of action of o-Cresyl m-Cresyl p-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the concentration of the compound used .
Comparison with Similar Compounds
o-Cresyl m-Cresyl p-Cresyl Phosphate is unique compared to other similar compounds due to its specific isomeric structure and properties. Similar compounds include:
Tricresyl Phosphate (TCP): An isomer used as an anti-wear additive in lubricants.
Cresyl Diphenyl Phosphate: Another phosphate ester with different chemical properties and applications.
Phenyl Phosphate Esters: A broader class of compounds with varying structures and uses.
This detailed article provides an overview of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
116082-38-3 |
|---|---|
Molecular Formula |
C₂₁H₂₁O₄P |
Molecular Weight |
368.36 |
Synonyms |
Phosphoric Acid 2-Methylphenyl 3-Methylphenyl 4-Methylphenyl Ester; m-Tolyl o-tolyl p-tolyl Phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)



